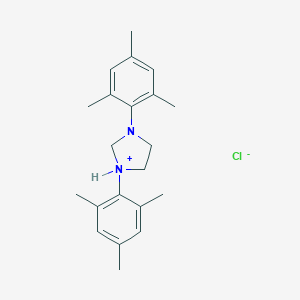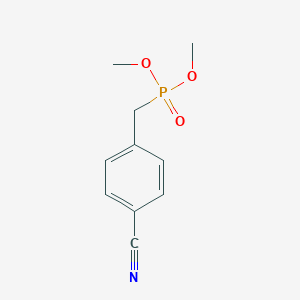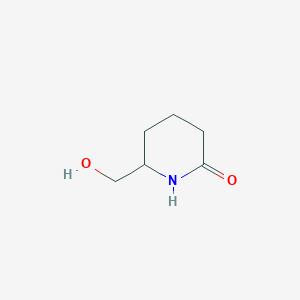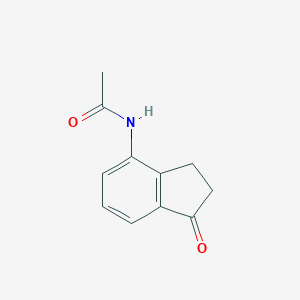
N-(1-oxo-indan-4-yl)-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-oxo-indan-4-yl)-acetamide, commonly known as INDAM, is an organic compound that belongs to the class of indanone derivatives. It has gained significant attention in scientific research due to its wide range of applications in various fields.
Mechanism of Action
The mechanism of action of INDAM is not fully understood. However, it has been proposed that INDAM exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the inflammatory response. In addition, INDAM has been reported to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
INDAM has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the proliferation of cancer cells, reduce inflammation, and alleviate pain. In addition, INDAM has been investigated for its potential to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
INDAM has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. In addition, it exhibits a wide range of pharmacological effects, which makes it a versatile compound for scientific research. However, there are also limitations to the use of INDAM in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. In addition, the potential side effects of INDAM are not well characterized, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for the study of INDAM. One area of research is the development of new synthetic methods for INDAM that improve the yield and purity of the compound. In addition, further investigation into the mechanism of action of INDAM may provide insights into its potential therapeutic applications. Another area of research is the development of new derivatives of INDAM that exhibit improved pharmacological properties. Finally, the potential use of INDAM in combination with other drugs for the treatment of various diseases should be explored.
Conclusion:
In conclusion, INDAM is a versatile compound that has gained significant attention in scientific research due to its wide range of applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research into INDAM is warranted to fully explore its potential therapeutic applications.
Scientific Research Applications
INDAM has been extensively studied for its various applications in scientific research. It has been reported to exhibit antitumor, anti-inflammatory, and analgesic properties. In addition, INDAM has been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
properties
CAS RN |
173252-63-6 |
|---|---|
Molecular Formula |
C11H11NO2 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
N-(1-oxo-2,3-dihydroinden-4-yl)acetamide |
InChI |
InChI=1S/C11H11NO2/c1-7(13)12-10-4-2-3-9-8(10)5-6-11(9)14/h2-4H,5-6H2,1H3,(H,12,13) |
InChI Key |
DEKMZWJFQSJULY-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=CC2=C1CCC2=O |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1CCC2=O |
synonyms |
Acetamide, N-(2,3-dihydro-1-oxo-1H-inden-4-yl)- |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

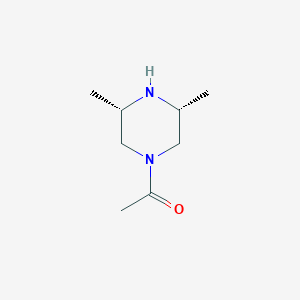

![Methyl 2-[(7-methylthieno[3,2-d]pyrimidin-4-yl)thio]acetate](/img/structure/B65241.png)
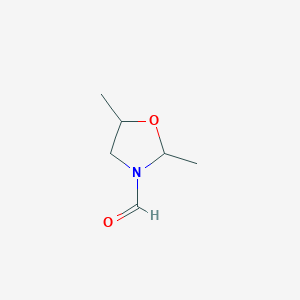

![6-Nitrobenzo[d]thiazole-2-carbonitrile](/img/structure/B65249.png)
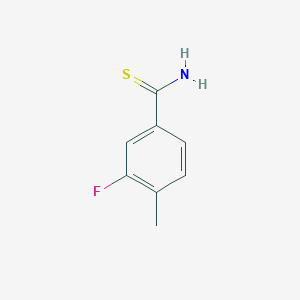

![4-(hydroxymethyl)benzo[d]thiazole-2(3H)-thione](/img/structure/B65256.png)
